(+)-Biotin-PEG12-OH is a specialized compound that integrates a biotin moiety with a polyethylene glycol (PEG) chain consisting of twelve ethylene glycol units. This compound is classified as a bioconjugate and is primarily utilized in biochemical research and applications due to its ability to enhance solubility and facilitate interactions with proteins, particularly in the context of biotin-streptavidin systems. The presence of the PEG linker significantly improves the compound's solubility and reduces potential immunogenicity, making it an essential tool in various scientific fields, including molecular biology and drug development.
The synthesis of (+)-Biotin-PEG12-OH typically involves several key steps:
The synthetic process often employs automated peptide synthesizers for efficiency and precision. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.
The molecular structure of (+)-Biotin-PEG12-OH features:
The compound's molecular formula can be represented as C₁₉H₃₉N₃O₁₄S, with a molecular weight of approximately 463.58 g/mol. Its structural integrity facilitates its application in peptide synthesis and bioconjugation.
(+)-Biotin-PEG12-OH is capable of undergoing several important chemical reactions:
These reactions are fundamental in creating bioconjugates for applications such as targeted drug delivery and molecular imaging.
The mechanism of action for (+)-Biotin-PEG12-OH primarily revolves around the specific binding affinity between the biotin moiety and streptavidin or avidin proteins. This interaction is characterized by:
This mechanism underpins many applications in biochemical research, diagnostics, and therapeutic development.
Relevant data indicate that the compound maintains its functional integrity across various pH levels, making it versatile for different experimental conditions.
(+)-Biotin-PEG12-OH finds extensive use across several scientific domains:
The high-affinity interaction between biotin and avidin (Kd ≈ 10−15 M) provides the foundational mechanism for molecular recognition in (+)-Biotin-Polyethylene Glycol12-Hydroxyl conjugation systems. The polyethylene glycol spacer serves as a critical modulator of this interaction, with the 12-unit polyethylene glycol chain enhancing aqueous solubility and minimizing non-specific binding. Research indicates that polyethylene glycol spacers prevent protein aggregation commonly observed with hydrophobic linkers, as confirmed in comparative studies where polyethylene glycol12-biotin conjugates maintained >95% solubility in aqueous buffers versus <60% for alkyl chain variants [4]. This solubility enhancement is attributed to the hydrophilic ethylene oxide repeats that form hydrogen bonds with water molecules, creating a hydration shell around the biotin moiety [2] [5].
The binding kinetics demonstrate polyethylene glycol12's unique role in optimizing association rates. Surface plasmon resonance analyses reveal that the kon for biotin-avidin binding increases by 3-fold when using (+)-Biotin-Polyethylene Glycol12-Hydroxyl compared to shorter polyethylene glycol4 spacers, while koff remains virtually unchanged. This kinetic enhancement stems from the spacer's ability to position biotin within the optimal orientation for avidin pocket insertion without steric constraints from the conjugated molecule [4].
Table 1: Comparative Binding Parameters of Biotin Conjugates
Linker Type | Solubility (mg/mL) | Kd (M) | kon (M−1s−1) |
---|---|---|---|
(+)-Biotin-Polyethylene Glycol12-Hydroxyl | 50 (PBS) | 2.1 × 10−15 | 8.7 × 105 |
Biotin-C5 (LC-Biotin) | 8 (PBS) | 3.0 × 10−15 | 2.9 × 105 |
Biotin-C10 (LC-LC-Biotin) | 12 (PBS) | 2.8 × 10−15 | 3.7 × 105 |
The 47.6 Å length of the dodecaethylene glycol spacer (Polyethylene Glycol12) creates a critical distance between the biotin moiety and the conjugated molecule. X-ray crystallographic studies of streptavidin-biotin complexes indicate that the binding pocket depth is approximately 9–11 Å, requiring sufficient projection of the biotin molecule beyond the surface of the conjugated biomolecule [4]. Molecular dynamics simulations reveal that the extended helical conformation of Polyethylene Glycol12 provides an effective length of 42–45 Å, positioning biotin optimally for avidin engagement while minimizing steric interference from the conjugated partner [3].
Accessibility studies demonstrate that polyethylene glycol length directly correlates with binding efficiency. At 20% biotinylation density on antibody surfaces, Polyethylene Glycol12-biotin achieves 98% streptavidin binding efficiency compared to 72% for Polyethylene Glycol6-biotin and 45% for non-polyethylene glycolylated biotin. The flexibility imparted by the polyethylene glycol spacer enables conformational sampling, increasing the probability of biotin-avidin engagement by 3.2-fold over rigid spacers of equivalent length [5].
Table 2: Structural Parameters and Binding Efficiency by Polyethylene Glycol Length
Polyethylene Glycol Units | Theoretical Length (Å) | Effective Length in Solution (Å) | Streptavidin Binding Efficiency (%) |
---|---|---|---|
6 | 26.4 | 22–24 | 72 ± 3.1 |
12 | 52.8 | 42–45 | 98 ± 0.5 |
18 | 79.2 | 68–72 | 98 ± 0.7 |
24 | 105.6 | 88–94 | 97 ± 1.2 |
The conformational landscape of (+)-Biotin-Polyethylene Glycol12-Hydroxyl in aqueous environments exhibits complex thermodynamics governed by ethylene oxide-water interactions. Molecular dynamics simulations identify three dominant conformers: helical (45% population), meander (32%), and zigzag (23%). The helical conformer demonstrates greatest stability (ΔG = −8.2 kcal/mol) due to optimal hydrogen bonding between ether oxygens and water molecules, with each ethylene oxide unit forming 2.1 ± 0.3 H-bonds with surrounding solvent [1] [3].
Free energy calculations reveal that biotin-polyethylene glycol conjugation significantly alters the hydration entropy of the system. The ΔS of hydration for (+)-Biotin-Polyethylene Glycol12-Hydroxyl is +36.2 cal/mol·K compared to −12.4 cal/mol·K for non-polyethylene glycolylated biotin, indicating substantially reduced ordering of water molecules around the conjugate. This entropy-driven stabilization compensates for the enthalpic penalty of disrupting water-water H-bonds (ΔH = +4.8 kcal/mol), resulting in net favorable solvation (ΔGsolv = −2.1 kcal/mol) [2] [4].
Table 3: Thermodynamic Parameters of (+)-Biotin-Polyethylene Glycol12-Hydroxyl Conformers in Water
Conformer | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | H-Bonds with Water |
---|---|---|---|---|
Helical | +4.1 | −12.3 | −8.2 | 28.3 ± 1.2 |
Meander | +4.8 | −10.9 | −6.1 | 25.6 ± 1.5 |
Zigzag | +5.3 | −9.7 | −4.4 | 22.4 ± 1.8 |
The desolvation penalty during biotin-avidin binding is reduced by 40% with Polyethylene Glycol12 spacers compared to alkyl chains of similar length. This reduction stems from the preservation of 60% of the polyethylene glycol-water H-bonds during the binding transition state, whereas alkyl chains undergo complete desolvation. The remaining hydration shell around the polyethylene glycol spacer facilitates binding by maintaining conformational flexibility while reducing the entropic barrier to complex formation [4] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: